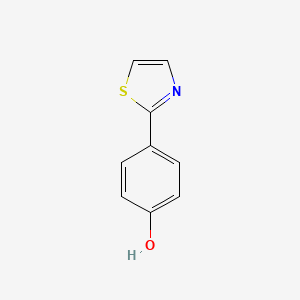

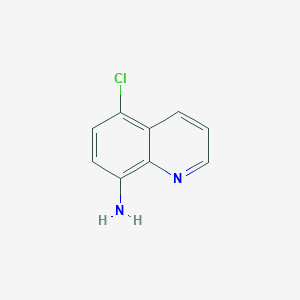

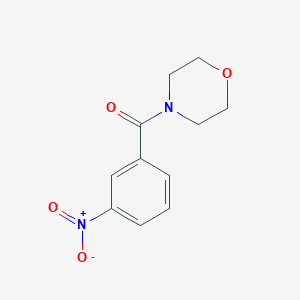

![molecular formula C7H9N5 B1296200 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 7135-02-6](/img/structure/B1296200.png)

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N5. It has a molecular weight of 163.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) . The Canonical SMILES structure is CC1=CC(=NC2=NC(=NN12)N)C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.5 .Scientific Research Applications

Synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:

- The compound has been synthesized through a cyclization process, showcasing its potential for forming complex molecular structures. Specifically, it forms inversion dimers via pairs of N—H⋯N hydrogen bonds in its crystal structure, which are further packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules (Repich et al., 2017).

Biological Activities

Herbicidal and Fungicidal Activities:

- Various derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have demonstrated significant bioactivity. Notably, some derivatives have exhibited excellent herbicidal activities with an inhibition rate above 80% against various weeds (Shen De-long, 2006). Additionally, certain compounds have shown promising fungicidal activities, further highlighting the versatile bioactive potential of this chemical structure (Li De-jiang, 2008).

Chemical Complex Formation and Crystal Structure

Formation of Metal Complexes:

- The compound forms complexes with metal ions like Cu(II), Ni(II), and Zn(II), indicating its potential as a ligand in coordination chemistry. The structural morphology of these complexes varies depending on the derivative used, demonstrating diverse coordination behaviors and the ability to form mononuclear and polymeric structures (Caballero et al., 2011).

Novel Synthesis Methods:

- Innovative, environmentally friendly synthesis methods have been developed for related compounds, emphasizing the potential for green chemistry applications in synthesizing this class of chemicals (Karami et al., 2015).

Applications in Drug Design and Medicinal Chemistry

Design of Anthranilic Diamides:

- The compound has been utilized in the design of new anthranilic diamides, showcasing its utility in the development of potential medicinal compounds (Dong et al., 2008).

properties

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNZUAYXDJNFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295950 | |

| Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

7135-02-6 | |

| Record name | 7135-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

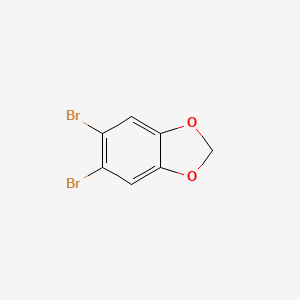

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)